An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-4-heptanol
An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-heptanol is a branched secondary alcohol that serves as a valuable intermediate in organic synthesis. Its structure, characterized by a heptane backbone with methyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position, gives rise to specific chemical and physical properties that are of interest in various chemical applications. This technical guide provides a comprehensive overview of the known chemical properties of 3,5-Dimethyl-4-heptanol, including its physical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis. The information is presented to support its use in research and development, particularly in the fields of fine chemical synthesis and medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3,5-Dimethyl-4-heptanol are summarized in the tables below. These properties are crucial for its handling, purification, and application in chemical reactions.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dimethylheptan-4-ol | [1] |
| CAS Number | 19549-79-2 | [1][2] |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.25 g/mol | [1] |
| SMILES | CCC(C)C(O)C(C)CC | [2] |
| InChIKey | ZKXITRNXHWEQJU-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 177.5 °C (at 760 mmHg) | |
| 179 °C | [3] | |
| ~180-182 °C | ||
| Melting Point | Not available | [2] |
| Density | 0.8550 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.4260 (Predicted) | [3] |
| Solubility | Soluble in ethanol, ether, acetone. Slightly soluble in water. | [4] |
| logP (Octanol/Water Partition Coefficient) | 2.440 (Calculated) | [5] |
Synthesis of 3,5-Dimethyl-4-heptanol
The primary synthetic route to 3,5-Dimethyl-4-heptanol is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction allows for the efficient construction of the alcohol from smaller, readily available precursors.
Reaction Pathway
The synthesis involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with 2-methylbutanal. The nucleophilic sec-butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, 3,5-Dimethyl-4-heptanol.
Caption: Synthesis of 3,5-Dimethyl-4-heptanol via Grignard reaction.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 3,5-Dimethyl-4-heptanol, adapted from a general procedure for the synthesis of secondary alcohols via Grignard reaction. A specific synthesis of 3,5-Dimethyl-4-heptanol has been reported in Synthesis, 1978, p. 676.
Materials:
-
Magnesium turnings
-
sec-Butyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
2-Methylbutanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of sec-butyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the sec-butyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Aldehyde:
-
Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-methylbutanal solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 3,5-Dimethyl-4-heptanol.
-
Caption: Experimental workflow for the synthesis and purification of 3,5-Dimethyl-4-heptanol.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3,5-Dimethyl-4-heptanol.
Table 3: Spectroscopic Data
| Technique | Key Features | Source(s) |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [1] |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [1] |
| Infrared (IR) | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) may be weak or absent. Fragmentation pattern consistent with an aliphatic alcohol. | [1] |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and involvement in signaling pathways of 3,5-Dimethyl-4-heptanol. However, general toxicological and pharmacological properties can be inferred from studies on other branched-chain aliphatic alcohols.
General Toxicology of Branched-Chain Alcohols
-
Low Acute Toxicity: Branched-chain saturated alcohols generally exhibit a low order of acute toxicity.[6]
-
Skin and Eye Irritation: While not significantly irritating to the skin at low concentrations, undiluted branched-chain alcohols can cause moderate to severe eye irritation.[6]
-
Sensitization Potential: These compounds generally have a low potential for skin sensitization.[6]
-
Genotoxicity and Carcinogenicity: Studies on various branched-chain alcohols have shown no significant in vivo or in vitro genotoxicity.[6]
Pharmacological Considerations
The pharmacological actions of simple aliphatic alcohols are often related to their non-specific interactions with cell membranes, particularly in the central nervous system. Their effects are generally proportional to their lipid solubility. They can modulate the function of various neurotransmitter systems, including dopaminergic, adrenergic, serotoninergic, and opioid pathways. However, specific receptor interactions in the classical sense are considered unlikely for simple alcohols.
Due to the absence of dedicated research, it is not possible to depict a specific signaling pathway for 3,5-Dimethyl-4-heptanol. Its biological effects, if any, are likely to be consistent with those of other short- to medium-chain branched alcohols, primarily involving membrane disruption and general central nervous system depression at high concentrations.
Conclusion
3,5-Dimethyl-4-heptanol is a secondary alcohol with well-defined physical and chemical properties. Its synthesis is readily achievable through the Grignard reaction, a robust and versatile method in organic chemistry. While its spectroscopic characteristics are documented, further research is needed to experimentally determine all of its physical constants with high precision. The biological activity of 3,5-Dimethyl-4-heptanol has not been a specific subject of investigation, and it is presumed to share the general toxicological and pharmacological profile of other branched-chain aliphatic alcohols. This guide provides a solid foundation of its chemical properties for its application in synthetic chemistry and as a starting point for any future investigations into its potential biological roles.
References
- 1. 3,5-Dimethyl-4-heptanol | C9H20O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Heptanol, 3,5-dimethyl- (CAS 19549-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 43: Aliphatic Alcohols | Pocket Dentistry [pocketdentistry.com]
